molecular formula C17H26O5 B8090661 Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate

Cat. No.: B8090661
M. Wt: 310.4 g/mol
InChI Key: IUTLMJUBBMAOBE-UHFFFAOYSA-N
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Description

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is a chemical compound with the molecular formula C17H26O5

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the esterification of hexyl alcohol with 4-hydroxybenzoic acid followed by the tert-butylation of the resulting ester. The reaction conditions typically involve the use of strong bases or acids to facilitate the esterification and subsequent tert-butylation steps.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that ensures high purity and yield. The process involves the use of advanced catalysts and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and aldehydes.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is being explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: In the industrial sector, it is used in the production of polymers and other materials that require specific chemical properties.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to specific biological responses. The exact mechanism of action depends on the specific application and the molecular environment in which it is used.

Comparison with Similar Compounds

  • Tert-butyl 2-(4-hydroxyphenoxy)acetate

  • 6-(4-hydroxyphenoxy)hexyl acrylate

Uniqueness: Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is unique in its structural composition and its potential applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its versatility in synthesis make it a valuable compound in research and industry.

Biological Activity

Tert-butyl (6-(4-hydroxyphenoxy)hexyl) carbonate is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C17H26O5
  • Molecular Weight : 310.39 g/mol
  • CAS Number : 2438941-59-2

This compound exhibits various biological activities, primarily attributed to its structural components. The hydroxyphenoxy group is known for its antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Antioxidant Activity

Research indicates that compounds with similar structures to this compound possess significant antioxidant properties. These properties are crucial in mitigating oxidative damage in biological systems, particularly in neurodegenerative diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of hydroxyphenolic compounds can reduce inflammatory markers such as TNF-α and IL-6 in cell cultures. This suggests that this compound may exert anti-inflammatory effects, potentially useful in conditions like Alzheimer's disease where inflammation plays a critical role .

Case Studies

  • Neuroprotective Effects :
    A study focused on the neuroprotective effects of similar compounds demonstrated a reduction in amyloid-beta-induced toxicity in astrocytes. The treatment with these compounds led to decreased levels of inflammatory cytokines, indicating a potential therapeutic role in Alzheimer's disease .
  • Antimicrobial Activity :
    Compounds with hydroxyphenolic structures have been tested for antimicrobial efficacy. For instance, derivatives showed enhanced activity against various bacterial strains, suggesting that this compound might also possess similar antimicrobial properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress and protects cells
Anti-inflammatoryDecreases TNF-α and IL-6 levels
AntimicrobialEffective against various bacterial strains

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of phenolic compounds. The presence of the tert-butyl group and the hydroxyphenoxy moiety is particularly significant for increasing solubility and bioavailability, which are critical for therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-(4-hydroxyphenoxy)hexyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-17(2,3)22-16(19)21-13-7-5-4-6-12-20-15-10-8-14(18)9-11-15/h8-11,18H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTLMJUBBMAOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OCCCCCCOC1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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